4-(Methoxymethyl)cyclohexan-1-one

Description

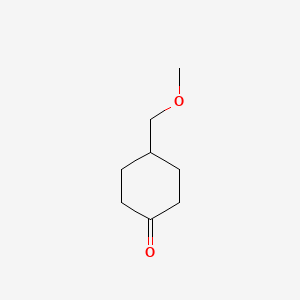

4-(Methoxymethyl)cyclohexan-1-one (CAS: 17159-84-1) is a cyclohexanone derivative characterized by a methoxymethyl (-CH2-O-CH3) substituent at the 4-position of the cyclohexane ring. Its molecular formula is C8H14O2, with a molecular weight of 142.20 g/mol . Structurally, the methoxymethyl group introduces both steric bulk and electron-donating properties, influencing reactivity in condensation, oxidation, or substitution reactions.

Properties

IUPAC Name |

4-(methoxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-6-7-2-4-8(9)5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQOQSYRJHFQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)cyclohexan-1-one can be achieved through several methods. One practical route involves the use of inexpensive starting materials and readily attainable reaction conditions. The overall transformation can be achieved via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C=C bond and the benzene ring with Al−Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of these methods ensures the availability of the compound for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)cyclohexan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and sodium hypochlorite (NaClO).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

4-(Methoxymethyl)cyclohexan-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues, highlighting substituent effects, molecular properties, and applications:

Physicochemical Properties

- Boiling Points/Solubility: The trifluoromethyl group in 4-(Trifluoromethyl)cyclohexan-1-one increases lipophilicity, making it suitable for hydrophobic environments in biochemical assays . 4-Hydroxy-4-methylcyclohexanone exhibits higher water solubility due to hydrogen bonding, critical for pharmaceutical formulations . Methoxymethyl and methoxy substituents balance moderate polarity and steric bulk, favoring solubility in organic solvents like ethyl acetate or dichloromethane .

Biological Activity

4-(Methoxymethyl)cyclohexan-1-one is a cyclic ketone with the molecular formula C8H14O2. Its unique structure and potential biological activities have made it a subject of interest in various scientific fields, including medicinal chemistry, toxicology, and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H14O2

- CAS Number: 17159-84-1

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its structure and enhance its biological efficacy.

Reactions:

- Oxidation : Can yield carboxylic acids or esters.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : The methoxymethyl group can be replaced by other functional groups under suitable conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that cyclic ketones can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the effects of this compound on different cell lines. For instance, a study involving human lung epithelial cells (A549) demonstrated that exposure to the compound resulted in dose-dependent cytotoxic effects. The IC50 values were determined as follows:

| Cell Type | IC50 (mg/L) | IC5 (mg/L) | R² (p-value) | Hill Slope |

|---|---|---|---|---|

| Yeast (24 h) | 4702 ± 1.3 | 453.3 ± 2.2 | 0.9472 (0.0052) | −1.31 ± 0.35 |

| Human Cells (24 h) | 148.7 ± 1.2 | 11.2 ± 1.8 | 0.9827 (<0.0001) | −1.14 ± 0.24 |

These findings suggest that while the compound may possess significant biological activity, it also exhibits cytotoxic effects that warrant careful consideration in therapeutic applications .

Toxicological Profile

The toxicity of this compound has been assessed through various studies, highlighting its moderate toxicity profile with specific effects on skin and eye irritation . Notably, structure-activity relationship (SAR) analyses indicate potential developmental toxicity in animal models, necessitating further investigation into its safety profile for human use.

Study on Skin Irritation

A study assessed the dermal irritation potential of compounds structurally related to this compound in guinea pigs. Results indicated that these compounds could cause significant skin irritation, thus emphasizing the need for safety evaluations before clinical application .

Developmental Toxicity Investigation

Another investigation focused on prenatal developmental toxicity in rats exposed to related compounds. The study found maternal toxicity and decreased fetal weight, suggesting that similar compounds may pose risks during pregnancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.